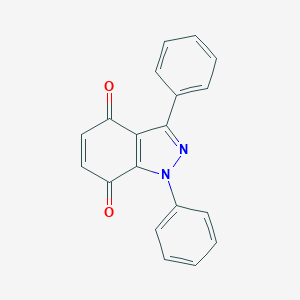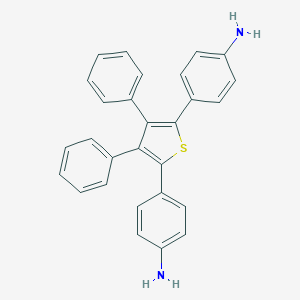
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene (also known as BDT) is an organic compound that has been used in scientific research for its unique properties. It is a thiophene-based molecule that has been synthesized through various methods. BDT has been found to have potential applications in several areas of scientific research, including material science, organic electronics, and biomedicine.
Wirkmechanismus
The mechanism of action of BDT is not well understood, but it is believed to be related to its electronic and optical properties. BDT has been found to have a high electron affinity and a low ionization potential, which makes it suitable for use in electronic devices. It has also been found to have a high absorption coefficient, which makes it useful for imaging applications.
Biochemische Und Physiologische Effekte
BDT has not been extensively studied for its biochemical and physiological effects. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. BDT has also been found to have a high photostability, which makes it useful for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDT in lab experiments is its unique electronic and optical properties, which make it suitable for use in a wide range of applications. BDT is also biocompatible and non-toxic, which makes it suitable for use in biomedical applications. However, one of the limitations of using BDT is its high cost, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BDT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of BDT for its potential applications in biomedical imaging and drug delivery systems. Additionally, BDT could be studied for its potential applications in energy storage devices and environmental sensors.
Synthesemethoden
BDT can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method used for the synthesis of BDT is the Suzuki coupling method, which involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-aminophenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
BDT has been studied extensively for its potential applications in material science and organic electronics. It has been found to have unique electronic and optical properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. BDT has also been studied for its potential applications in biomedicine, including drug delivery systems and imaging agents.
Eigenschaften
CAS-Nummer |
92996-46-8 |
|---|---|
Produktname |
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene |
Molekularformel |
C28H22N2S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
4-[5-(4-aminophenyl)-3,4-diphenylthiophen-2-yl]aniline |
InChI |
InChI=1S/C28H22N2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H,29-30H2 |
InChI-Schlüssel |
RQXOOKSFELPROF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



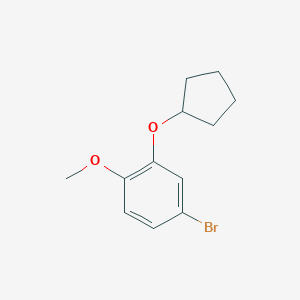
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
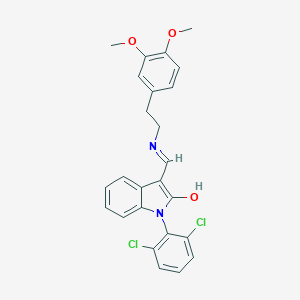
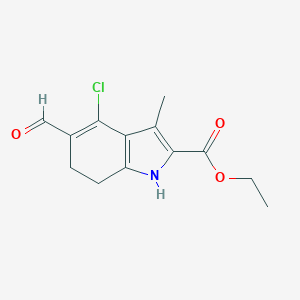
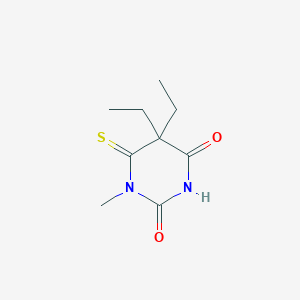
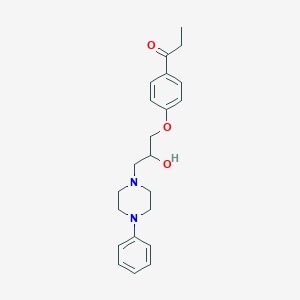
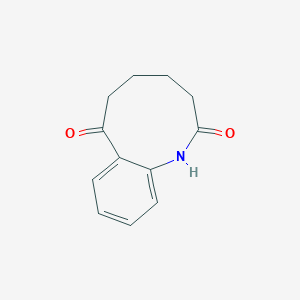

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

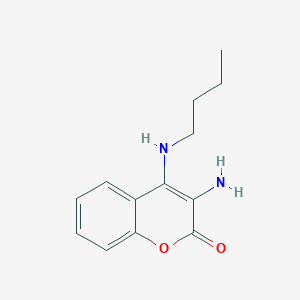

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
